molecular formula C8H10OS B3046866 1-Methyl-3-methylsulfinylbenzene CAS No. 13150-71-5

1-Methyl-3-methylsulfinylbenzene

Cat. No.: B3046866
CAS No.: 13150-71-5
M. Wt: 154.23 g/mol
InChI Key: BWKUHXQKUYHJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Mode of Action

The mode of action of 1-Methyl-3-methylsulfinylbenzene is currently unknown. Given its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces . The sulfinyl group could potentially undergo redox reactions, contributing to its biological activity.

Biochemical Pathways

The biochemical pathways affected by this compound are not well-studied. It’s possible that this compound could interfere with various metabolic pathways due to its potential reactivity. Without specific target information, it’s difficult to predict the exact pathways that might be affected .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented. As a general rule, the pharmacokinetics of a compound are influenced by its chemical structure and physicochemical properties. For instance, the presence of the sulfinyl group could potentially affect its absorption and distribution .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-methylsulfinylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfoxidation of 1-methyl-3-(methylthio)benzene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent converting the methylthio group to a methylsulfinyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-methylsulfinylbenzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The methylsulfinyl group can be reduced back to a methylthio group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: 1-Methyl-3-(methylsulfonyl)benzene.

    Reduction: 1-Methyl-3-(methylthio)benzene.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-3-methylsulfinylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Methyl-3-methylsulfinylbenzene can be compared with other benzene derivatives such as:

    1-Methyl-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    1-Methyl-3-(methylsulfonyl)benzene: Contains a sulfone group, making it more oxidized than this compound.

    Toluene: A simpler benzene derivative with only a methyl group.

The uniqueness of this compound lies in its methylsulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives.

Properties

IUPAC Name

1-methyl-3-methylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-7-4-3-5-8(6-7)10(2)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKUHXQKUYHJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415888
Record name 1-methyl-3-methylsulfinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13150-71-5
Record name 1-methyl-3-methylsulfinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfinyl-3-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-methylsulfinylbenzene
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-methylsulfinylbenzene
Reactant of Route 3
Reactant of Route 3
1-Methyl-3-methylsulfinylbenzene
Reactant of Route 4
Reactant of Route 4
1-Methyl-3-methylsulfinylbenzene
Reactant of Route 5
1-Methyl-3-methylsulfinylbenzene
Reactant of Route 6
Reactant of Route 6
1-Methyl-3-methylsulfinylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.